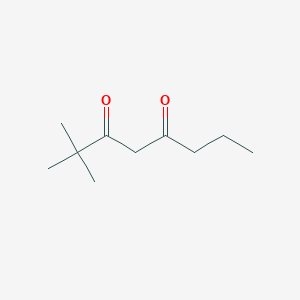
2,2-Dimethyloctane-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyloctane-3,5-dione is an organic compound with the molecular formula C10H18O2. It is a diketone, meaning it contains two ketone groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyloctane-3,5-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the aldol condensation of 2,2-dimethyl-1,3-propanediol with acetone, followed by dehydration to form the diketone structure. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through distillation or recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dimethyloctane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to alcohols or other reduced forms.
Substitution: The diketone can undergo substitution reactions where one or both ketone groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2,2-Dimethyloctane-3,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism by which 2,2-Dimethyloctane-3,5-dione exerts its effects depends on the specific context of its use. In chemical reactions, the diketone groups are highly reactive and can participate in various transformations. In biological systems, the compound may interact with enzymes or other proteins, influencing their activity and function. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
2,2-Dimethyloctane-3,5-dione can be compared with other diketones such as:
Acetylacetone (2,4-Pentanedione): A simpler diketone with similar reactivity but different physical properties.
Benzoylacetone (1-Phenyl-1,3-butanedione): A diketone with an aromatic ring, offering different reactivity and applications.
Dibenzoylmethane (1,3-Diphenyl-1,3-propanedione): Another aromatic diketone with unique properties and uses.
Propiedades
Fórmula molecular |
C10H18O2 |
|---|---|
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
2,2-dimethyloctane-3,5-dione |
InChI |
InChI=1S/C10H18O2/c1-5-6-8(11)7-9(12)10(2,3)4/h5-7H2,1-4H3 |
Clave InChI |
KBOBBVDOPFIWIT-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)CC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoicacid](/img/structure/B13569458.png)
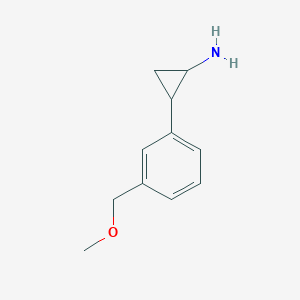
![6-(2-amino-7-fluoro-9H-pyrimido[4,5-b]indol-4-yl)-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13569488.png)
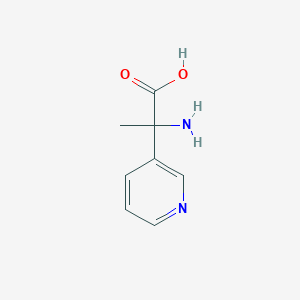
![4-(3-sulfanylbenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B13569506.png)


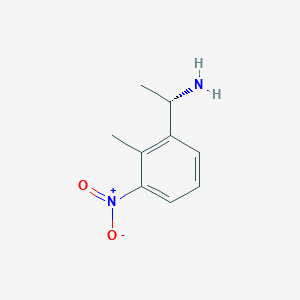
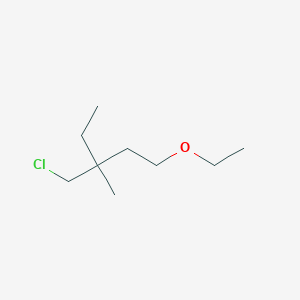
![2,3-Dihydrospiro[indene-1,3'-piperidine]](/img/structure/B13569527.png)

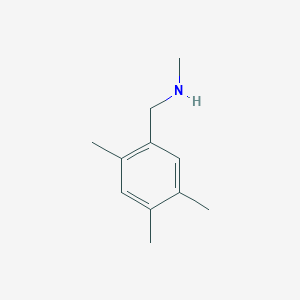
![Tricyclo[4.3.0.0,2,5]nonan-7-one](/img/structure/B13569548.png)
